molecular formula H4N5PS B14704227 Phosphorodiamidothioic azide CAS No. 25841-90-1

Phosphorodiamidothioic azide

Cat. No.: B14704227
CAS No.: 25841-90-1
M. Wt: 137.11 g/mol
InChI Key: OYRRWXSIALQXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorodiamidothioic azide is an organophosphorus compound characterized by the presence of both azide and phosphorodiamidothioic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiamidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodiamidothioic chloride with sodium azide under controlled conditions. The reaction typically takes place in an inert solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides. The use of automated systems and remote handling techniques is common to minimize human exposure .

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidothioic azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of phosphorodiamidothioic derivatives.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of phosphorodiamidothioic azide involves the reactivity of the azide group. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. The release of nitrogen gas during these reactions drives the formation of new bonds and the generation of reactive intermediates .

Comparison with Similar Compounds

Phosphorodiamidothioic azide can be compared with other azide-containing compounds such as:

Properties

CAS No.

25841-90-1

Molecular Formula

H4N5PS

Molecular Weight

137.11 g/mol

InChI

InChI=1S/H4N5PS/c1-4-5-6(2,3)7/h(H4,2,3,7)

InChI Key

OYRRWXSIALQXJK-UHFFFAOYSA-N

Canonical SMILES

NP(=S)(N)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.